molecular formula C9H8F3NOS B14191157 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide CAS No. 918811-92-4

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide

Katalognummer: B14191157
CAS-Nummer: 918811-92-4
Molekulargewicht: 235.23 g/mol
InChI-Schlüssel: NCYFMTSPJFXLSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide is a chemical compound characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to a benzamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide typically involves the reaction of 2-mercaptobenzamide with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide is unique due to its specific combination of a trifluoroethyl group and a benzamide structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

918811-92-4

Molekularformel

C9H8F3NOS

Molekulargewicht

235.23 g/mol

IUPAC-Name

2-(2,2,2-trifluoroethylsulfanyl)benzamide

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H2,13,14)

InChI-Schlüssel

NCYFMTSPJFXLSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)SCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.